molecular formula C18H13F3N4S B2643533 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 723747-95-3

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Numéro de catalogue: B2643533
Numéro CAS: 723747-95-3
Poids moléculaire: 374.39
Clé InChI: LJZVPDSZDANFRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyridine derivative featuring a carbonitrile group at position 3, a trifluoromethyl (-CF₃) group at position 4, a cyclopropyl substituent at position 6, and a benzimidazole-derived thioether moiety at position 2. The cyclopropyl group may enhance metabolic stability compared to bulkier aromatic substituents, while the trifluoromethyl group improves lipophilicity and bioavailability .

Propriétés

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4S/c19-18(20,21)12-7-15(10-5-6-10)25-17(11(12)8-22)26-9-16-23-13-3-1-2-4-14(13)24-16/h1-4,7,10H,5-6,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZVPDSZDANFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a novel benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C15H13F3N4S\text{C}_{15}\text{H}_{13}\text{F}_3\text{N}_4\text{S}

This compound features a benzimidazole moiety, a trifluoromethyl group, and a carbonitrile functional group, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Cell LineIC50 (µM)
MCF-75.2
A5496.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 µg/mL, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Histamine H4 Receptor Antagonism

Research has identified the compound as a potential antagonist for the histamine H4 receptor, which is implicated in inflammatory responses and immune regulation. Binding affinity studies revealed a dissociation constant (Kd) in the low nanomolar range, suggesting strong interaction with the receptor.

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Research examined the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, with histological analysis showing increased apoptosis in treated tissues.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various benzimidazole derivatives, including this compound. The results showed that it effectively inhibited biofilm formation in E. coli, highlighting its potential use in treating biofilm-related infections.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 2 and 6 of the pyridine core. Below is a comparative analysis of key derivatives:

Substituent Variations and Implications

Table 1: Structural Comparison of Pyridine-3-carbonitrile Derivatives
Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula Hypothesized Applications
Target Compound 1H-Benzimidazol-2-ylmethylsulfanyl Cyclopropyl C₁₉H₁₄F₃N₅S Pharmaceuticals (e.g., kinase inhibitors)
2-(1H-Benzimidazol-2-ylmethylsulfanyl)-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile 1H-Benzimidazol-2-ylmethylsulfanyl Pyridin-4-yl C₂₂H₁₅F₃N₆S Research chemicals, drug discovery
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Chlorophenyl-oxoethylsulfanyl Cyclopropyl C₁₈H₁₂ClF₃N₂O₂S Agrochemicals (e.g., pesticide intermediates)
6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Methylphenylsulfanyl 2-Chlorophenyl C₂₀H₁₄ClF₃N₂S Specialty chemicals, catalysis
Key Observations:

Position 2 Modifications: The benzimidazole group in the target compound distinguishes it from analogs with simpler aryl or alkylsulfanyl groups (e.g., 4-chlorophenyl or 4-methylphenyl in and ). Benzimidazole’s nitrogen-rich structure may enhance binding to biological targets, such as enzymes or receptors .

Position 6 Modifications :

  • The cyclopropyl group in the target compound offers steric and electronic effects distinct from pyridin-4-yl () or chlorophenyl () substituents. Cyclopropyl’s small size and angle strain may improve metabolic stability compared to aromatic groups.
  • Chlorophenyl or pyridinyl groups (e.g., in –8) could increase π-π stacking interactions, useful in materials science or catalysis.

Trifluoromethyl and Carbonitrile Groups :

  • The -CF₃ group at position 4 is conserved across analogs, highlighting its role in enhancing lipophilicity and resistance to oxidative degradation.
  • The carbonitrile group at position 3 is a common pharmacophore in bioactive molecules, contributing to hydrogen bonding and dipole interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.